molecular formula C14H11N5O2 B3866488 1-[(E)-(4-nitrophenyl)methylideneamino]benzimidazol-2-amine

1-[(E)-(4-nitrophenyl)methylideneamino]benzimidazol-2-amine

Cat. No.: B3866488
M. Wt: 281.27 g/mol
InChI Key: RCANYKTXMIFZJA-CXUHLZMHSA-N
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Description

1-[(E)-(4-nitrophenyl)methylideneamino]benzimidazol-2-amine is a compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are heterocyclic aromatic compounds characterized by a benzene ring fused to an imidazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(E)-(4-nitrophenyl)methylideneamino]benzimidazol-2-amine typically involves the condensation of 1,2-phenylenediamine with an aldehyde or ketone. One common method is the reaction of 1,2-phenylenediamine with 4-nitrobenzaldehyde under acidic conditions. The reaction proceeds through the formation of an imine intermediate, which then cyclizes to form the benzimidazole ring .

Industrial Production Methods

Industrial production of benzimidazole derivatives often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of catalysts and solvents that are environmentally benign is a key consideration in industrial processes .

Chemical Reactions Analysis

Types of Reactions

1-[(E)-(4-nitrophenyl)methylideneamino]benzimidazol-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 1-[(E)-(4-aminophenyl)methylideneamino]benzimidazol-2-amine .

Scientific Research Applications

1-[(E)-(4-nitrophenyl)methylideneamino]benzimidazol-2-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[(E)-(4-nitrophenyl)methylideneamino]benzimidazol-2-amine involves its interaction with various molecular targets. The compound can inhibit specific enzymes or interfere with cellular processes. For example, it may bind to DNA or proteins, disrupting their normal function. The exact pathways and targets depend on the specific application and the derivative used .

Comparison with Similar Compounds

Similar Compounds

  • 1-methyl-N-[(substituted-phenylmethylidene)-1H-benzimidazol-2-amines
  • 3-chloro-1-(1-methyl-1H-benzimidazol-2-yl)-(4′-substituted)-phenyl azetidin-2-one
  • Pyrimido[1,2-a]benzimidazoles

Uniqueness

1-[(E)-(4-nitrophenyl)methylideneamino]benzimidazol-2-amine is unique due to its specific structural features, such as the nitro group and the benzimidazole core. These features confer distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

1-[(E)-(4-nitrophenyl)methylideneamino]benzimidazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N5O2/c15-14-17-12-3-1-2-4-13(12)18(14)16-9-10-5-7-11(8-6-10)19(20)21/h1-9H,(H2,15,17)/b16-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCANYKTXMIFZJA-CXUHLZMHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(N2N=CC3=CC=C(C=C3)[N+](=O)[O-])N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)N=C(N2/N=C/C3=CC=C(C=C3)[N+](=O)[O-])N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-[(E)-(4-nitrophenyl)methylideneamino]benzimidazol-2-amine
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1-[(E)-(4-nitrophenyl)methylideneamino]benzimidazol-2-amine
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1-[(E)-(4-nitrophenyl)methylideneamino]benzimidazol-2-amine
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1-[(E)-(4-nitrophenyl)methylideneamino]benzimidazol-2-amine
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1-[(E)-(4-nitrophenyl)methylideneamino]benzimidazol-2-amine
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1-[(E)-(4-nitrophenyl)methylideneamino]benzimidazol-2-amine

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